

triisopropyl phosphite CAS number 116-17-6

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Compound of Interest

Compound Name: Triisopropyl phosphite

Cat. No.: B093893

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An In-Depth Technical Guide to **Triisopropyl Phosphite** (CAS 116-17-6) for Researchers and Drug Development Professionals

Introduction

Triisopropyl phosphite, identified by CAS number 116-17-6, is a versatile and highly reactive organophosphorus compound.^{[1][2]} It is a colorless liquid with a characteristic odor, widely recognized for its role as a key intermediate and reagent in modern organic synthesis.^{[3][4]} Miscible with most common organic solvents but insoluble in water, it serves as a crucial building block in numerous chemical transformations.^[3] Its applications are extensive, ranging from the synthesis of insecticides and the production of vinyl stabilizers to its use as a lubricant additive.^{[4][5][6]} For researchers and professionals in drug development, **triisopropyl phosphite** is particularly valuable as a phosphorylating agent and a precursor in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), including Losartan and Clodronic acid.^{[5][7]} This guide provides a comprehensive overview of its properties, synthesis, key reactions, and safety protocols, tailored for a scientific audience.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of **triisopropyl phosphite** are well-documented, providing essential data for its application in experimental settings.

Table 1: Physicochemical Properties of **Triisopropyl Phosphite**

Property	Value	References
CAS Number	116-17-6	[2]
Molecular Formula	C ₉ H ₂₁ O ₃ P	[2][5]
Molecular Weight	208.24 g/mol	[5]
Appearance	Colorless liquid	[3][4]
Density	0.844 g/mL at 25 °C	[3]
Boiling Point	63-64 °C at 11 mmHg	[3]
Refractive Index (n _D ²⁰)	1.411	[3]
Flash Point	68 °C (154.4 °F) - closed cup	[8]
Vapor Pressure	<2 mmHg at 20 °C	
Water Solubility	Insoluble; hydrolyzes slowly	[3][4]
Solvent Solubility	Miscible with most common organic solvents	[3]
Stability	Sensitive to moisture and air	[9]

Table 2: Spectroscopic Data for **Triisopropyl Phosphite**

Spectroscopy	Data Reference
¹ H NMR	Spectra available in spectral databases.[1][10]
¹³ C NMR	Spectra available in spectral databases.[10]
³¹ P NMR	Spectra available in spectral databases.[11]
Mass Spectrometry (MS)	Data available from NIST and other databases. [1][2]
Infrared (IR) Spectroscopy	Spectra available in spectral databases.[1]
Raman Spectroscopy	Spectra available in spectral databases.[1]

Synthesis and Purification

The most common laboratory and industrial synthesis of **triisopropyl phosphite** involves the reaction of phosphorus trichloride with isopropyl alcohol, typically in the presence of a tertiary amine base to neutralize the HCl byproduct.^[5]

Experimental Protocol: Synthesis from Phosphorus Trichloride

This procedure is analogous to the well-established synthesis of triethyl phosphite and can be adapted for **triisopropyl phosphite**.^[12]

Materials:

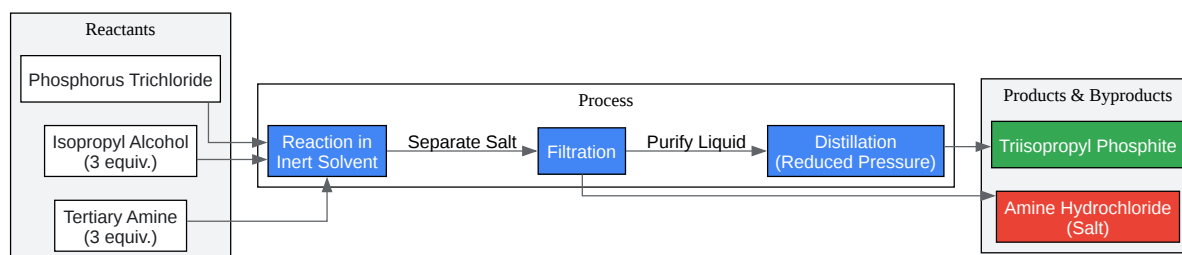
- Phosphorus trichloride (PCl_3), freshly distilled
- Anhydrous isopropyl alcohol
- Tertiary amine (e.g., pyridine or triethylamine)
- Anhydrous petroleum ether (or other suitable inert solvent)

Procedure:

- A solution of phosphorus trichloride in dry petroleum ether is prepared in a dropping funnel.
- A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and the dropping funnel. The flask is charged with anhydrous isopropyl alcohol and the tertiary amine, dissolved in petroleum ether.
- The flask is cooled in a cold-water bath. With vigorous stirring, the phosphorus trichloride solution is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete (approx. 30-60 minutes), the reaction mixture is stirred and gently refluxed for an additional hour to ensure the reaction goes to completion.^[12]
- The mixture is then cooled, and the precipitated amine hydrochloride salt is removed by filtration. The filter cake is washed with several portions of dry petroleum ether.^[3]

- The filtrate and washings are combined. The solvent is removed by distillation at atmospheric pressure.
- The residue is then distilled under reduced pressure to yield pure **triisopropyl phosphite**.
[12] The product is collected at 63-64 °C / 11 mmHg.[3]

Purification: For applications requiring very high purity, the distilled product can be further purified by distillation from sodium under vacuum to remove any residual dialkyl phosphonate impurities.[4]



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Diagram 1: General workflow for the synthesis of **triisopropyl phosphite**.

Key Reactions and Mechanisms

Triisopropyl phosphite is a versatile reagent that participates in several important name reactions, making it a staple in synthetic organic chemistry.

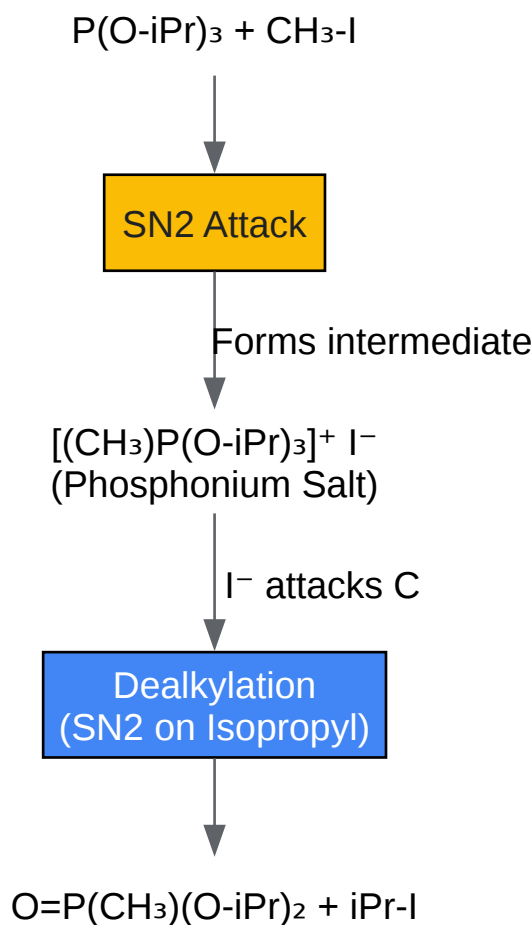
The Michaelis-Arbuzov Reaction

This reaction is one of the most significant methods for forming carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.[13]

Experimental Protocol: Synthesis of Diisopropyl Methylphosphonate[13]

- A flask is charged with methyl iodide. A few boiling chips are added.
- Approximately 10% of the total **triisopropyl phosphite** is added to the methyl iodide.
- The mixture is heated gently until an exothermic reaction begins.
- The heat source is removed, and the remaining **triisopropyl phosphite** is added at a rate that maintains a brisk reflux.
- After the addition is complete, the mixture is boiled under reflux for one hour.
- The resulting isopropyl iodide byproduct is removed by distillation at atmospheric pressure.
- The remaining residue is then distilled under vacuum to yield the pure diisopropyl methylphosphonate.

Michaelis-Arbuzov Reaction Mechanism

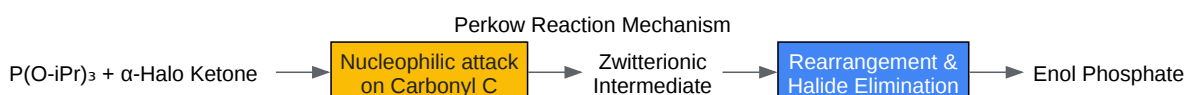


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Diagram 2: Mechanism of the Michaelis-Arbuzov reaction.

The Perkow Reaction

The Perkow reaction is a valuable method for synthesizing enol phosphates from trialkyl phosphites and α -halo ketones.[3][8] This transformation provides access to polarized carbon-carbon double bonds, which are useful intermediates in further synthetic steps.[4][8]

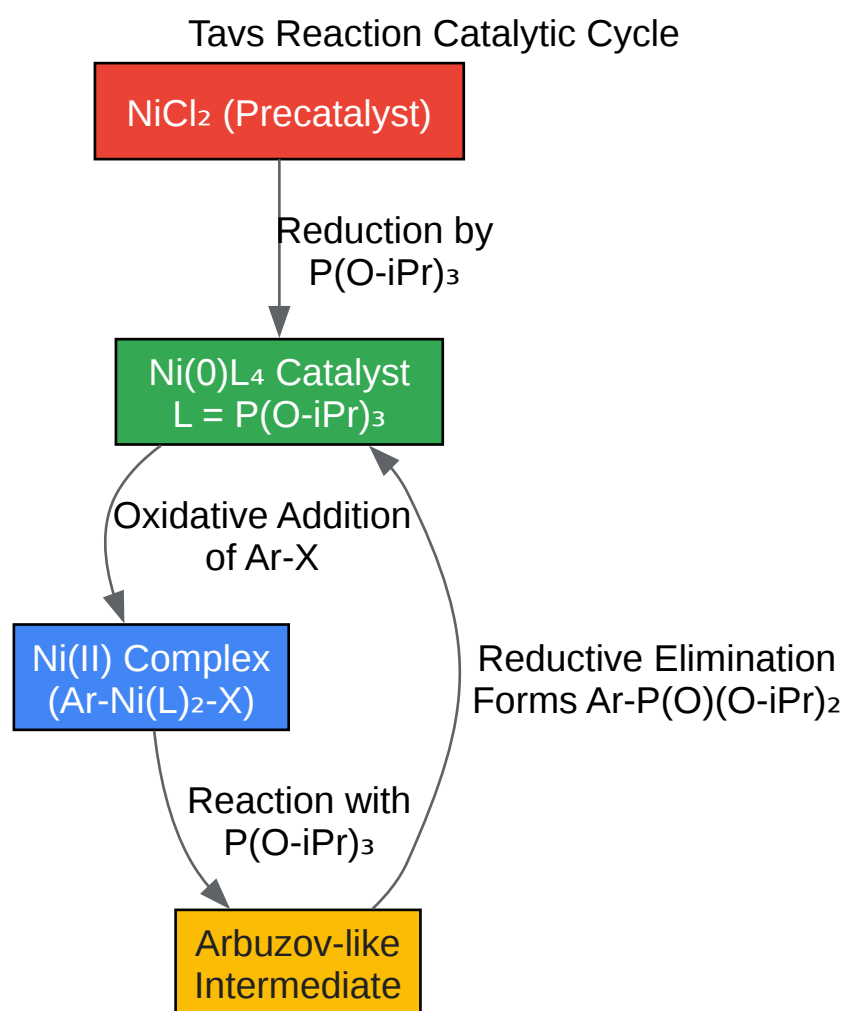


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Diagram 3: Generalized mechanism of the Perkow reaction.

Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction)

Triisopropyl phosphite is employed in the nickel-catalyzed phosphonylation of aryl halides, a process often referred to as the Tavs reaction.[14] This method is crucial for synthesizing arylphosphonates. The phosphite serves a dual role: it acts as the phosphorus source and as a reducing agent for the Ni(II) precatalyst.[14]



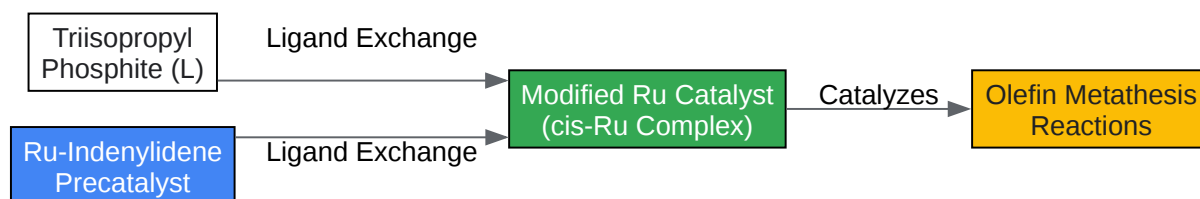
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Diagram 4: Catalytic cycle for Ni-catalyzed phosphonylation.

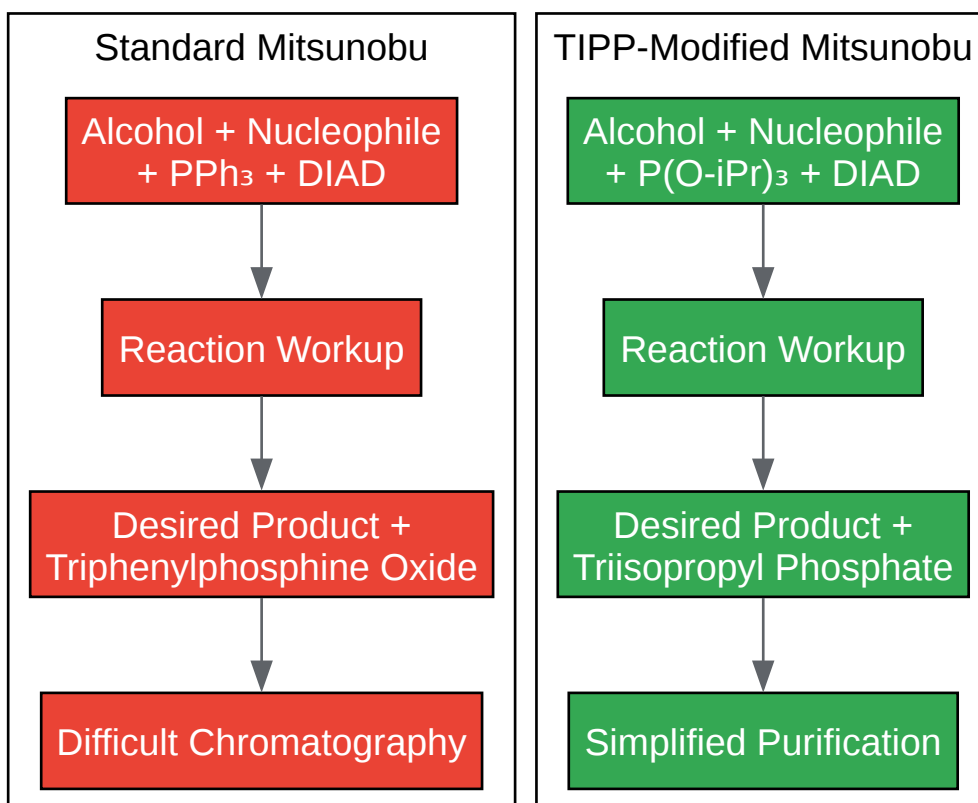
Applications in Research and Drug Development

Ligand in Olefin Metathesis

In organometallic chemistry, **triisopropyl phosphite** serves as a ligand that can modify the properties of transition metal catalysts.[5] It is used to replace phosphine ligands in first-generation Grubbs-type ruthenium catalysts.[5][8] This modification alters the catalyst's steric and electronic properties, influencing its activity and selectivity in olefin metathesis reactions, a cornerstone of modern pharmaceutical and polymer synthesis.[5]



Mitsunobu Reaction Workflow Comparison



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